molecular formula C₁₂H₂₃NO₄ B1142728 1-tert-Butyl3-Methoxy-4-hydroxymethylpiperidine CAS No. 195628-22-9

1-tert-Butyl3-Methoxy-4-hydroxymethylpiperidine

Cat. No.: B1142728
CAS No.: 195628-22-9
M. Wt: 245.32
InChI Key:
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Description

1-tert-Butyl3-Methoxy-4-hydroxymethylpiperidine is a chemical compound with a complex structure that includes a piperidine ring substituted with hydroxymethyl and methoxy groups, as well as a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-Butyl3-Methoxy-4-hydroxymethylpiperidine typically involves multiple steps, starting from readily available precursors. One common approach is to start with a piperidine derivative, which undergoes hydroxymethylation and methoxylation reactions. The tert-butyl ester group is then introduced through esterification reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl3-Methoxy-4-hydroxymethylpiperidine can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the ester to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the ester group can produce alcohols.

Scientific Research Applications

1-tert-Butyl3-Methoxy-4-hydroxymethylpiperidine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-tert-Butyl3-Methoxy-4-hydroxymethylpiperidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form specific interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives with different substituents, such as:

  • cis-4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate
  • tert-Butyl cis-4-(hydroxymethyl)-piperidine-1-carboxylate

Uniqueness

1-tert-Butyl3-Methoxy-4-hydroxymethylpiperidine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both hydroxymethyl and methoxy groups, along with the tert-butyl ester, distinguishes it from other piperidine derivatives and contributes to its versatility in various applications.

Properties

IUPAC Name

tert-butyl (3R,4S)-4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-12(2,3)17-11(15)13-6-5-9(8-14)10(7-13)16-4/h9-10,14H,5-8H2,1-4H3/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSHOXKNFUGGDA-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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